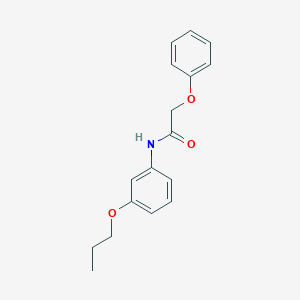![molecular formula C25H25BrN2O2 B268555 4-[(4-benzhydryl-1-piperazinyl)carbonyl]-2-bromophenyl methyl ether](/img/structure/B268555.png)
4-[(4-benzhydryl-1-piperazinyl)carbonyl]-2-bromophenyl methyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-benzhydryl-1-piperazinyl)carbonyl]-2-bromophenyl methyl ether is a complex organic compound that features a piperazine ring, a brominated methoxyphenyl group, and a diphenylmethyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-benzhydryl-1-piperazinyl)carbonyl]-2-bromophenyl methyl ether typically involves multiple steps. One common approach is to start with the bromination of 4-methoxyphenyl to obtain 3-bromo-4-methoxyphenyl. This intermediate is then reacted with 4-(diphenylmethyl)piperazine under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper compounds to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-[(4-benzhydryl-1-piperazinyl)carbonyl]-2-bromophenyl methyl ether can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the brominated site, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions may result in the replacement of the bromine atom with another functional group.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-[(4-benzhydryl-1-piperazinyl)carbonyl]-2-bromophenyl methyl ether is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for probing the mechanisms of enzyme activity and receptor binding.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mecanismo De Acción
The mechanism of action of 4-[(4-benzhydryl-1-piperazinyl)carbonyl]-2-bromophenyl methyl ether involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring and diphenylmethyl group are key structural features that facilitate binding to these targets, potentially modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Bromo-3,5-difluorophenyl)(piperidin-1-yl)methanone
- (3-Bromo-4-methoxyphenyl)(phenyl)methanone
Uniqueness
Compared to similar compounds, 4-[(4-benzhydryl-1-piperazinyl)carbonyl]-2-bromophenyl methyl ether stands out due to its unique combination of functional groups. The presence of both a brominated methoxyphenyl group and a diphenylmethyl piperazine moiety provides distinct chemical and biological properties that can be leveraged in various applications.
Propiedades
Fórmula molecular |
C25H25BrN2O2 |
|---|---|
Peso molecular |
465.4 g/mol |
Nombre IUPAC |
(4-benzhydrylpiperazin-1-yl)-(3-bromo-4-methoxyphenyl)methanone |
InChI |
InChI=1S/C25H25BrN2O2/c1-30-23-13-12-21(18-22(23)26)25(29)28-16-14-27(15-17-28)24(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-13,18,24H,14-17H2,1H3 |
Clave InChI |
KQKSGTGZERAUSM-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)Br |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxyacetamide](/img/structure/B268472.png)
![N-[2-(benzyloxy)phenyl]-2-chlorobenzamide](/img/structure/B268473.png)
![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxyacetamide](/img/structure/B268474.png)
![N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}cyclopropanecarboxamide](/img/structure/B268475.png)
![3-ethoxy-N-[4-(2-ethoxyethoxy)phenyl]benzamide](/img/structure/B268479.png)
![N-[3-(allyloxy)phenyl]-3-phenylpropanamide](/img/structure/B268480.png)


![2-methyl-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268487.png)



![2-(4-methoxyphenyl)-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B268494.png)
![N-[4-(2-ethoxyethoxy)phenyl]benzamide](/img/structure/B268495.png)
